molecular formula C21H16FN3O3S B2640422 (2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide CAS No. 1327172-63-3

(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2640422
CAS No.: 1327172-63-3
M. Wt: 409.44
InChI Key: HJIOTVVAJACEMJ-GFMRDNFCSA-N
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Description

(2Z)-2-[(2-Fluoro-4-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a synthetic chromene derivative featuring a conjugated imino-carboxamide framework. Its structure includes a 2H-chromene core substituted with a 2-fluoro-4-methylphenylimino group at position 2, a methoxy group at position 8, and a 1,3-thiazol-2-yl carboxamide moiety at position 2. Chromene derivatives are renowned for their diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Properties

IUPAC Name

2-(2-fluoro-4-methylphenyl)imino-8-methoxy-N-(1,3-thiazol-2-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S/c1-12-6-7-16(15(22)10-12)24-20-14(19(26)25-21-23-8-9-29-21)11-13-4-3-5-17(27-2)18(13)28-20/h3-11H,1-2H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIOTVVAJACEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=NC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between a suitable salicylaldehyde derivative and an active methylene compound under basic conditions.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving a thioamide and an α-haloketone.

    Formation of the Imino Group: The imino group can be formed by the condensation of the fluoro-methylphenyl amine with the chromene derivative.

    Final Coupling: The final step involves coupling the thiazole-containing intermediate with the chromene derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Products may include aldehydes or carboxylic acids.

    Reduction: The major product would be the corresponding amine.

    Substitution: Depending on the nucleophile, products can vary widely, including new aromatic derivatives.

Scientific Research Applications

Synthetic Pathways

The synthesis of (2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide can be achieved through various methods:

  • Condensation Reactions : Utilizing aromatic aldehydes with thiazolidinone derivatives through condensation reactions to yield the desired chromene structure.
  • Microwave-Assisted Synthesis : This method enhances reaction rates and yields, making it a preferred approach for synthesizing complex heterocycles.

Yield Optimization

Recent studies suggest that optimizing reaction conditions, such as solvent choice and temperature control, significantly improves the yield and purity of the synthesized compound. For instance, using polar aprotic solvents can facilitate better solubility and reactivity of intermediates.

Antiviral Activity

Research indicates that derivatives of this compound exhibit antiviral properties. A study highlighted that compounds with similar structural features showed enhanced activity against viruses such as H5N1 and SARS-CoV-2 . This suggests potential applications in antiviral drug development.

Anticancer Properties

Compounds within this class have shown promise in anticancer studies. The thiazole ring is known for its role in modulating biological pathways involved in cancer cell proliferation. The specific compound under discussion may inhibit tumor growth by targeting key signaling pathways .

Anti-inflammatory Effects

The presence of the methoxy group and thiazole moiety contributes to anti-inflammatory activities observed in preliminary studies. Compounds with similar structures have been reported to reduce inflammation markers in cellular models .

Case Study 1: Antiviral Efficacy

A recent investigation into the antiviral efficacy of this compound revealed promising results against RNA viruses. The study utilized cell culture assays to evaluate viral replication inhibition, demonstrating significant reductions in viral load compared to controls.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines have shown that this compound induces apoptosis in various cancer types. Mechanistic studies indicated that it activates caspase pathways, leading to programmed cell death. Further research is ongoing to explore its efficacy in vivo .

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It may bind to cellular receptors, modulating signal transduction pathways.

    Pathway Modulation: The compound can influence various biochemical pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Chromene Derivatives

Chromene-carboxamide derivatives exhibit structural versatility, with variations in substituents influencing their physicochemical and biological profiles. Below is a comparative analysis of key analogs:

Table 1: Comparison of Substituents and Molecular Features
Compound Name/Structure Molecular Formula Key Substituents Notable Features Reference
(2Z)-2-[(2-Fluoro-4-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide C₂₁H₁₇FN₃O₃S - 2-Fluoro-4-methylphenylimino
- 8-Methoxy
- 1,3-Thiazol-2-yl carboxamide
Fluorine enhances lipophilicity; thiazole improves hydrogen-bonding capacity N/A
2-Imino-N-phenyl-2H-chromene-3-carboxamide (Base structure) C₁₆H₁₂N₂O₂ - Phenylimino
- Unsubstituted chromene core
Foundational scaffold for derivatives; used in antifungal/antiviral studies
(Z)-N-Acetyl-8-ethoxy-2-(4-methylphenylimino)-2H-chromene-3-carboxamide C₂₁H₂₀N₂O₄ - 4-Methylphenylimino
- 8-Ethoxy
- Acetyl carboxamide
Ethoxy group may increase metabolic stability; acetyl reduces polarity
2-Chlorobenzylidene-4-(2-chlorophenyl)-tetrahydrochromene-carbonitrile C₂₃H₁₅Cl₂N₂O - 2-Chlorobenzylidene
- 2-Chlorophenyl
- Carbonitrile
Chlorine substituents enhance reactivity; nitrile group aids in cyclization
(2Z)-N-(2-Chlorobenzyl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide C₁₇H₁₂ClN₅OS - 2-Chlorobenzyl
- Indolinone-hydrazinecarbothioamide
Thiosemicarbazide moiety linked to indole; potential anticancer applications
Key Observations:

Substituent Effects on Bioactivity: Fluorine and Methyl Groups: The 2-fluoro-4-methylphenylimino group in the target compound increases lipophilicity and may enhance membrane permeability compared to unsubstituted phenylimino analogs (e.g., the base structure in ). Fluorine’s electronegativity could also strengthen hydrogen bonding with biological targets. Thiazole vs. Phenyl/Acetyl Carboxamide: The 1,3-thiazol-2-yl carboxamide provides a heterocyclic nitrogen capable of forming hydrogen bonds, unlike the phenyl or acetyl groups in analogs . This may improve target affinity, as seen in other thiazole-containing pharmaceuticals.

Methoxy vs. Ethoxy/Alkoxy Groups :

  • The 8-methoxy group in the target compound balances solubility and metabolic stability. Ethoxy-substituted analogs (e.g., ) may exhibit slower oxidative metabolism due to steric hindrance, but methoxy offers a compromise between stability and polarity.

Chlorine vs.

Example Pathway for Target Compound :

Condensation of 8-methoxy-2H-chromene-3-carboxylic acid with 2-fluoro-4-methylaniline to form the imino intermediate.

Amide coupling with 2-aminothiazole using activating agents (e.g., EDC/HOBt).

Implications for Drug Design

  • Pharmacokinetics: The target compound’s fluorine and thiazole groups may confer improved oral bioavailability compared to chlorinated or non-heterocyclic analogs.
  • Target Selectivity : The thiazole moiety could interact with enzymes or receptors favoring nitrogen-rich ligands (e.g., kinase inhibitors).

Biological Activity

The compound (2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a derivative of chromene and thiazole, which has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

Structural Overview

This compound features a chromene backbone substituted with a thiazole moiety and a fluoro-methylphenyl group. The presence of these functional groups is believed to influence its biological properties significantly.

1. Anticancer Activity

Recent studies have indicated that chromene derivatives exhibit significant anticancer properties. For instance, chromene-3-carboxamide derivatives have been identified as potent inhibitors of the tumor marker AKR1B10, which is implicated in various cancers. The most potent derivative demonstrated an inhibitory constant (K(i)) value of 2.7 nM against AKR1B10, with an IC(50) value of 0.8 µM .

Table 1: Anticancer Activity of Chromene Derivatives

Compound NameK(i) Value (nM)IC(50) Value (µM)Target
Chromene Derivative A2.70.8AKR1B10
MCC1734-Varies by cell lineMDR Cancer Cells

In a study involving MCC1734, another chromene derivative, it was found to induce apoptosis in multidrug-resistant (MDR) cancer cell lines by affecting multiple signaling pathways, including cell cycle regulation and mitochondrial dysfunction . This suggests that the structural characteristics of chromene derivatives contribute to their ability to overcome drug resistance.

2. Inhibition of Monoamine Oxidase B (MAO-B)

Chromone derivatives have also been studied for their MAO-B inhibitory activity. A structural study indicated that certain substitutions on the chromone ring are crucial for enhancing MAO-B inhibition . Specifically, compounds with a secondary carboxamide backbone demonstrated significant activity, highlighting the importance of molecular configuration in therapeutic efficacy.

The mechanisms underlying the anticancer effects of this compound are multifaceted:

  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells through the generation of reactive oxygen species (ROS) and activation of endoplasmic reticulum (ER) stress markers such as p-PERK and CHOP .
  • Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest at the G2/M phase, further contributing to its cytotoxic effects against cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural elements:

  • Thiazole Moiety : The incorporation of thiazole rings has been linked to enhanced cytotoxicity against various cancer cell lines due to their role in molecular interactions within cellular targets .
  • Fluoro and Methyl Substituents : The presence of fluorine and methyl groups on the phenyl ring appears to enhance the overall biological activity by modulating electronic properties and steric hindrance, which are critical for binding interactions with biological targets .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Cytotoxicity Against MDR Cell Lines : Research on MCC1734 demonstrated its effectiveness against MDR cancer cell lines by bypassing P-glycoprotein-mediated resistance mechanisms .
  • Inhibition Studies : Investigations into various chromone derivatives have revealed their potential as competitive inhibitors for key enzymes involved in cancer metabolism, suggesting that similar mechanisms may apply to the compound .

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